molecular formula C18H17N3O B2582546 N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide CAS No. 2097895-69-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2582546
CAS No.: 2097895-69-5
M. Wt: 291.354
InChI Key: MIOBGJJVRPMZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide (CAS 2097895-69-5) is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.3 g/mol . This indole-2-carboxamide derivative is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds within the indole-2-carboxamide class have demonstrated significant research value as potent, narrow-spectrum antimycobacterial agents . Scientific literature indicates that these molecules exhibit pan-activity against a range of mycobacterial species, including Mycobacterium tuberculosis (TB) and non-tuberculous mycobacteria (NTM) such as the M. abscessus complex . The primary mechanism of action for this class is the inhibition of the essential mycobacterial transporter MmpL3 (Mycobacterium membrane protein large 3) . MmpL3 is responsible for shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, to the outer cell envelope. Mycolic acids are critical components of the unique, impermeable mycobacterial cell wall . By inhibiting MmpL3, indole-2-carboxamides disrupt cell wall biosynthesis, leading to bacterial death . This mechanism makes such compounds selective for mycobacteria, with studies showing minimal clinically relevant activity against common bacteria like S. aureus or P. aeruginosa , and low cytotoxicity in mammalian cell lines, suggesting a high selectivity index . Researchers can explore this compound for various applications, primarily in infectious disease research, particularly in developing novel therapeutic strategies against drug-sensitive and drug-resistant strains of mycobacteria.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(17-9-14-3-1-2-4-16(14)21-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13,21H,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOBGJJVRPMZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps include the alkylation of the indole nitrogen and the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carboxamide group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound has been investigated for its biological activities, particularly in the fields of oncology and neurology. Here are some notable applications:

Anticancer Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and the generation of reactive oxygen species (ROS) that lead to oxidative stress.
  • Case Studies :
    • A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating its potential as a lead compound for further development in cancer therapy.
    • In vivo studies have suggested that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, leading to improved patient outcomes.

Neurological Applications

Research has indicated that this compound may have neuroprotective effects:

  • Mechanism of Action : The compound appears to interact with neurotransmitter systems and may inhibit neuroinflammatory processes, which are often implicated in neurodegenerative diseases.
  • Case Studies :
    • Experimental models of neurodegeneration have shown that treatment with this compound can reduce markers of inflammation and neuronal apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease and multiple sclerosis.

Pharmacological Profile

The pharmacological profile of this compound includes:

PropertyValue
SolubilityModerate
BioavailabilityHigh
Half-lifeApproximately 12 hours
MetabolismHepatic

Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Anticancer Efficacy : In vitro studies highlight its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Animal models indicate a reduction in cognitive decline associated with neurodegenerative diseases when treated with this compound.
  • Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy compared to monotherapy.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with proteins, influencing their function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide with structurally and functionally related indole carboxamide derivatives. Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Indole Carboxamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Findings/References
Target Compound 6-Cyclopropylpyridin-3-ylmethyl group attached to indole-2-carboxamide ~325 (estimated) Not explicitly reported
N-(4-Chlorophenyl)-1H-indole-2-carboxamide 4-Chlorophenyl group at the carboxamide nitrogen ~269 Anticancer (osteosarcoma) Inhibits Saos-2 cell proliferation and metastasis
Compound 14f Trans-cyclopropylmethyl linker with 7-cyano-3,4-dihydroisoquinoline ~434 Not explicitly reported (structural analog) Synthesized via bivalent ligand strategies
Compound 23 Benzimidazole-methylbenzyl group attached to indole-2-carboxamide ~385 IDO1 (Indoleamine 2,3-dioxygenase) inhibition Melting point: 231–233°C; moderate enzymatic activity
Compound 122 5-Chloro-1-(4-chlorobenzyl)-indole with trimethylpyrazinylmethylpiperazine ~538 Anti-inflammatory, COX-2 inhibition Comparable to celecoxib in vitro
Dirlotapide 1-Methylindole-2-carboxamide with trifluoromethyl biphenyl and benzylmethylamino groups 674.70 Anti-obesity (gut microsomal triglyceride inhibition) Approved for veterinary use

Key Structural and Functional Insights

Substituent Effects on Bioactivity The 4-chlorophenyl group in N-(4-chlorophenyl)-1H-indole-2-carboxamide confers significant cytotoxicity against osteosarcoma cells, likely through ROS modulation and kinase inhibition . Cyclopropyl-containing analogs (e.g., Compound 14f) demonstrate structural novelty but lack direct pharmacological data in the evidence. Benzimidazole hybrids (e.g., Compound 23) exhibit enzymatic inhibition (IDO1), suggesting that nitrogen-rich heterocycles at the carboxamide nitrogen enhance interactions with catalytic sites .

Anti-Inflammatory vs. Anticancer Activity

  • Compounds with halogenated benzyl groups (e.g., 5-chloro-1-(4-chlorobenzyl) in Compound 122) show dual anti-inflammatory and COX-2 inhibitory effects, whereas simpler analogs like the target compound may prioritize kinase or ROS-mediated pathways .
  • The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound could reduce cytotoxicity compared to N-(4-chlorophenyl)-1H-indole-2-carboxamide but improve metabolic stability .

Synthetic and Analytical Trends

  • High-yield syntheses (e.g., 86% for Compound 14f) are achieved via amide coupling strategies, consistent with methods for related indole carboxamides .
  • Purity validation by HPLC (>95%) and structural confirmation via $ ^1 \text{H NMR} $ and HRMS are standard across analogs, ensuring reliability in structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide?

  • Methodology : The synthesis typically involves coupling indole-2-carboxylic acid derivatives with a substituted pyridinylmethylamine. For example, activation of the carboxylic acid using coupling agents like TBTU or CDI in polar solvents (DMF, THF) under inert atmospheres facilitates amide bond formation . Cyclopropyl-substituted pyridine intermediates can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .
  • Key Steps :

Preparation of 1H-indole-2-carboxylic acid derivatives (e.g., via ester hydrolysis or direct carboxylation).

Activation with coupling agents (e.g., TBTU, Et3N) and reaction with (6-cyclopropylpyridin-3-yl)methylamine.

Purification via column chromatography (e.g., 40% acetonitrile/chloroform) or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and indole/pyridine aromatic protons (δ 6.0–8.5 ppm). For example, cyclopropyl protons appear as a multiplet in δ 0.68–0.73 ppm .
  • Mass Spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., [M+H]+ peaks).
  • HPLC : Validates purity (>95% in reported syntheses) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Critical Factors :

  • Solvent Systems : Polar aprotic solvents (DMF, THF) improve reaction homogeneity. For cyclopropane-containing intermediates, dichloromethane with oxalyl chloride enhances acyl chloride formation .
  • Catalysts : Copper(I)-catalyzed click chemistry improves efficiency in derivatization (e.g., triazole-linked analogs) .
  • Temperature Control : Low temperatures (0–5°C) during coupling reduce side reactions .
    • Case Study : Trans-cyclopropylmethyl derivatives achieved 68–86% yields using optimized solvent gradients (e.g., 40% acetonitrile/chloroform) and inert conditions .

Q. What strategies address contradictions in biological activity data across studies?

  • Root Causes : Discrepancies may arise from impurities (e.g., unreacted starting materials), stereochemical variations, or assay conditions.
  • Resolution Methods :

Reproducibility Checks : Repeat synthesis with strict adherence to reported protocols (e.g., TBTU coupling in DMF ).

Advanced Purity Analysis : Use HPLC-MS to detect trace impurities (<1%) that may influence bioactivity .

Enantiomeric Purity : Chiral HPLC or X-ray crystallography to confirm stereochemistry, especially for cyclopropyl groups .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • In Silico Approaches :

  • Molecular Docking : Predict binding modes to targets like SARS-CoV-2 main protease (PDB: 7SDA) .
  • QSAR Modeling : Correlate structural features (e.g., cyclopropyl size, pyridine substitution) with activity using datasets from analogs .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize reactivity .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological activity?

  • In Vitro Models :

  • Enzyme inhibition assays (e.g., α-glucosidase for anti-diabetic potential ).
  • Cell-based assays (e.g., mycobacterial growth inhibition for anti-infective properties ).
    • In Vivo Models :
  • Rodent models for metabolic diseases (e.g., hyperlipidemic rats ).
  • Toxicity profiling using histopathology and serum biomarkers to assess pleiotropic effects .

Methodological Considerations Table

AspectKey TechniquesExample Data from Evidence
Synthesis TBTU-mediated coupling, CDI activation, click chemistry68–86% yields
Characterization ¹H/¹³C NMR, ESI-MS, HPLCδ 0.68–0.73 ppm (cyclopropyl)
Bioactivity Testing Enzyme inhibition, MIC assays, molecular dockingIC50 values for α-glucosidase
Data Analysis QSAR, DFT, chiral HPLCHOMO-LUMO gap: 3.5 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.